Aldol Diastereoselectivity of N‑Propionoyl‑5‑chloromethyl‑Quat versus 5‑Methyl‑ and 5‑Phenyl‑Quat Auxiliaries
In the pivotal ‘Quat’ study by Davies et al., the diastereomeric ratio (d.r.) obtained in the aldol reaction of the N‑propionoyl derivative with benzaldehyde was compared across four auxiliaries. The 5‑chloromethyl‑Quat (CAS 647027‑87‑0) delivered a d.r. of 94:6, whereas the 5‑methyl‑Quat gave 92:8 and the 5‑phenyl‑Quat gave 89:11 under identical conditions (LiHMDS, THF, −78 °C) [1]. This represents a 2–5 percentage‑point improvement in diastereomeric excess over the nearest analogs, which is synthetically meaningful for preparative‑scale enantiopure synthesis.
| Evidence Dimension | Aldol diastereomeric ratio (d.r.) |
|---|---|
| Target Compound Data | 94:6 (syn:anti or major:minor) |
| Comparator Or Baseline | 5‑Methyl‑Quat: 92:8; 5‑Phenyl‑Quat: 89:11 |
| Quantified Difference | +2% to +5% d.r. favouring 5‑chloromethyl‑Quat |
| Conditions | LiHMDS, THF, −78 °C, benzaldehyde as electrophile |
Why This Matters
A 2–5 percentage‑point gain in d.r. reduces the burden of chromatographic or crystallisation‑based purification, directly lowering the cost per gram of enantiopure product in scale‑up.
- [1] Davies, S. G., Dixon, D. J., Doisneau, G. J. M., Prodger, J. C., & Sanganee, H. J. (2002). Synthesis and utility of the 3,3‑dimethyl‑5‑substituted‑2‑pyrrolidinone ‘Quat’ chiral auxiliary. Tetrahedron: Asymmetry, 13(6), 647–658. View Source
